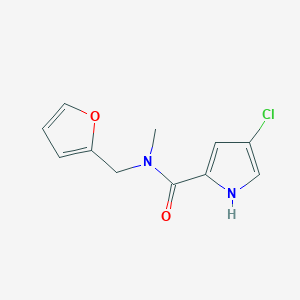
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2012 and has since been the subject of numerous scientific research studies.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves the inhibition of a protein called checkpoint kinase 1 (CHK1), which plays a critical role in the DNA damage response pathway. By inhibiting CHK1, 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. Studies have demonstrated that this compound can induce DNA damage, inhibit cell cycle progression, and promote apoptosis in cancer cells. Additionally, 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for CHK1 inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical development. However, one limitation of using 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic efficacy.
Orientations Futures
There are several potential future directions for the use of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in cancer treatment. One area of research is the development of combination therapies that incorporate 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide with other cancer drugs, such as PARP inhibitors or immune checkpoint inhibitors. Additionally, further studies are needed to explore the potential use of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in the treatment of other types of cancer, as well as the development of more potent and selective CHK1 inhibitors.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 2-furanyl methylamine with 4-chloro-1H-pyrrole-2-carboxylic acid, followed by the addition of N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified by column chromatography to yield the final compound.
Applications De Recherche Scientifique
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and ovarian cancer. Scientific studies have demonstrated that this compound has the ability to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells.
Propriétés
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14(7-9-3-2-4-16-9)11(15)10-5-8(12)6-13-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFQYYBTOTAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
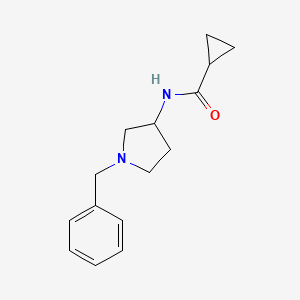
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)

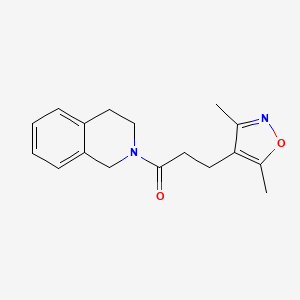
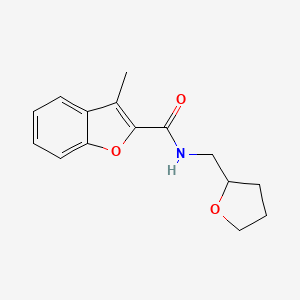
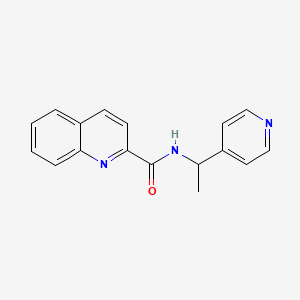
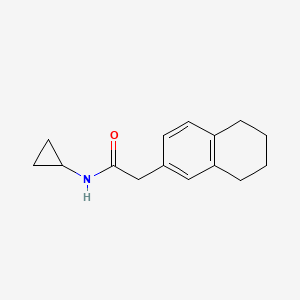
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)